(R)-5-fluoro-indan-1-carboxylic acid
Description
Significance of Indan (B1671822) Carboxylic Acid Scaffolds in Organic Synthesis
The indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged scaffold" in medicinal chemistry. chemicalbook.comresearchgate.net This structure provides a rigid bicyclic framework that is rich in chemical diversity, combining both aromatic and aliphatic characteristics. acs.org This rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.
The versatility of the indane scaffold allows for the introduction of various substituents in multiple spatial orientations, offering extensive opportunities for structure-activity relationship (SAR) studies. acs.org Indane derivatives have been successfully incorporated into a number of commercial drugs, demonstrating their therapeutic utility. Notable examples include:
Indinavir: An HIV protease inhibitor used in the treatment of AIDS. chemicalbook.com
Sulindac: A non-steroidal anti-inflammatory drug (NSAID). chemicalbook.com
Donepezil: A medication used to treat Alzheimer's disease. researchgate.net
The carboxylic acid functional group, when attached to the indane nucleus, further enhances its utility. Carboxylic acids are a crucial class of organic compounds with widespread applications in the pharmaceutical and chemical industries. bldpharm.com They can act as key pharmacophoric features, engaging in important hydrogen bonding and electrostatic interactions with biological targets. chembk.com Furthermore, the carboxylic acid group serves as a versatile synthetic handle, enabling the construction of more complex molecules through reactions like amidation. google.com Consequently, indan carboxylic acids are valuable intermediates for creating a wide range of biologically active compounds, from anticancer and anti-inflammatory agents to neuroprotective molecules. chemicalbook.comresearchgate.net
Table 1: Examples of Marketed Drugs Featuring the Indan Scaffold
| Drug Name | Therapeutic Area | Role of Indan Scaffold |
|---|---|---|
| Indinavir | Antiviral (HIV) | Forms the core structure, with substituents crucial for binding to the HIV protease active site. chemicalbook.com |
| Sulindac | Anti-inflammatory | The indene (B144670) core (a close relative of indane) is central to its anti-inflammatory activity. chemicalbook.comchemsynthesis.com |
| Donepezil | Alzheimer's Disease | The indanone moiety is a key component of this acetylcholinesterase inhibitor. researchgate.net |
Role of Fluorination in Tailoring Molecular Properties for Chemical Research
The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used tactic in modern drug design. libretexts.org Although fluorine is similar in size to a hydrogen atom, its unique electronic properties—being the most electronegative element—can profoundly alter a molecule's physicochemical and biological characteristics. medkoo.com
The introduction of fluorine can influence a range of molecular properties in beneficial ways:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (like cytochrome P450s), thereby increasing the molecule's half-life and bioavailability. libretexts.org
Binding Affinity: Fluorine's high electronegativity can alter the electron distribution in a molecule, leading to more favorable interactions (such as dipole-dipole or hydrogen bond interactions) with a biological target, thus enhancing binding affinity and potency.
Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross biological membranes, such as the blood-brain barrier.
Conformational Control: The electronic properties of fluorine can influence the preferred conformation (3D shape) of a molecule, which is critical for its interaction with a specific binding site on a protein. medkoo.com
Given these advantages, it is not surprising that a significant percentage of newly developed pharmaceuticals contain at least one fluorine atom. This strategy has proven to be an exceptionally useful tool for fine-tuning the properties of lead compounds during the drug discovery and optimization process.
Table 2: Key Effects of Fluorination in Molecular Design
| Property Modified | Rationale for Fluorine Incorporation |
|---|---|
| Metabolic Stability | The high strength of the C-F bond can prevent metabolic breakdown at that position. |
| Binding Affinity | Fluorine's electronegativity can create favorable polar interactions with the target protein. |
| Lipophilicity | Can increase the molecule's ability to pass through cell membranes. |
| pKa Modification | The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups. |
| Conformational Preference | Can influence the molecule's shape to better fit a biological target. |
Overview of (R)-5-fluoro-indan-1-carboxylic acid as a Key Chemical Entity
This compound is a highly specialized chemical building block that combines the key features of the indan scaffold, the carboxylic acid functional group, and a fluorine substituent. Its primary significance in academic and industrial research lies in its role as a crucial intermediate in the synthesis of complex, high-value molecules, most notably next-generation pharmaceuticals.
A prime example of its application is in the synthesis of CGRP (calcitonin gene-related peptide) receptor antagonists, a class of drugs developed for the acute treatment of migraine. researchgate.netacs.org One such drug, Ubrogepant, features a complex spirocyclic core that is constructed using advanced synthetic methodologies. chemicalbook.comtdcommons.org While the precise, step-by-step synthesis is proprietary, the structure of Ubrogepant's key spiro acid intermediate strongly indicates that a chiral, fluorinated indan derivative like this compound is a logical precursor. researchgate.net
The specific features of this molecule are critical for the final drug's properties:
The (R)-Stereocenter: The chirality at the 1-position of the indan ring is essential for establishing the correct three-dimensional geometry of the final drug molecule. This specific stereochemistry is often required for precise recognition and binding to the drug's biological target.
The 5-Fluoro Substituent: The fluorine atom on the benzene ring is strategically placed to modulate the electronic properties and metabolic stability of the molecule, contributing to an improved pharmacological profile for the final active pharmaceutical ingredient.
The Carboxylic Acid: This group functions as the key reactive handle, allowing the indan fragment to be coupled with other complex chemical intermediates—such as an aminolactam in the case of Ubrogepant synthesis—to build the final molecular architecture. researchgate.net
Therefore, this compound is not typically used for its own biological activity but is highly valued as a key chemical entity that provides a pre-functionalized, stereochemically defined, and fluorinated scaffold, enabling the efficient and precise construction of sophisticated drug candidates. Its use underscores the intricate planning and multi-step processes involved in modern organic synthesis and drug development.
Table 3: Physicochemical Properties of this compound (Representative Data)
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| Appearance | Typically a solid |
| Key Structural Features | Chiral center at C1, Fluorine at C5, Carboxylic acid at C1 |
| Primary Application | Chiral building block in multi-step organic synthesis |
(Note: Exact physical properties like melting point may vary based on purity and crystalline form. This table presents calculated or typical data.)
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
AXUVBHSQWRRJSD-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1C(=O)O)C=CC(=C2)F |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)F |
Origin of Product |
United States |
Mechanistic Studies Pertaining to R 5 Fluoro Indan 1 Carboxylic Acid Synthesis and Transformations
Elucidation of Reaction Mechanisms in Indan (B1671822) Carboxylic Acid Synthesis
The synthesis of the indan carboxylic acid core typically involves a multi-step process, with the formation of the indanone skeleton being a critical transformation. The most common and mechanistically well-studied route is the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. nih.govresearchgate.netwikipedia.org
For the synthesis of 5-fluoro-indan-1-one, the precursor to the target carboxylic acid, the starting material is typically 3-(4-fluorophenyl)propanoic acid. The mechanism proceeds via the following steps:
Generation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) with the corresponding acid chloride, the carboxylic acid (or acid chloride) is activated. nih.govmasterorganicchemistry.com The hydroxyl group of the carboxylic acid is protonated by the strong acid, followed by the loss of a water molecule to form a highly electrophilic acylium ion. semanticscholar.org When an acid chloride is used with a Lewis acid, the catalyst coordinates to the carbonyl oxygen, facilitating the departure of the chloride ion to generate the acylium ion. nih.govwikipedia.org
Electrophilic Aromatic Substitution: The generated acylium ion is a potent electrophile. The tethered fluorinated benzene (B151609) ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. masterorganicchemistry.com This intramolecular attack is an example of an electrophilic aromatic substitution. The fluorine atom on the aromatic ring is a deactivating but ortho, para-directing group. The cyclization occurs at the position ortho to the alkyl chain and para to the fluorine atom, leading to the formation of a six-membered ring intermediate known as a sigma complex or arenium ion. wikipedia.org
Rearomatization: The final step involves the removal of a proton from the sp³-hybridized carbon of the sigma complex by a base (such as the conjugate base of the acid catalyst). This step restores the aromaticity of the benzene ring and yields the final product, 5-fluoro-indan-1-one. semanticscholar.org
The subsequent conversion of the 5-fluoro-indan-1-one to the carboxylic acid can be achieved through various synthetic routes, each with its own mechanism, such as oxidation of a corresponding indanol or hydrolysis of a nitrile group, though these are less central to the formation of the core indan structure itself.
Investigation of Stereochemical Induction Mechanisms in Chiral Syntheses
Achieving the specific (R)-stereochemistry at the C1 position is a critical aspect of the synthesis. Two primary strategies are employed for this: asymmetric synthesis and chiral resolution.
Asymmetric Hydrogenation: A highly effective method for establishing the chiral center is the asymmetric hydrogenation of the precursor, 5-fluoro-indan-1-one, to produce the chiral alcohol (R)-5-fluoro-indan-1-ol, which can then be converted to the carboxylic acid. This reaction utilizes a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand. nih.govwikipedia.org
The generally accepted mechanism for catalysts like the Noyori-type Ru-BINAP-diamine systems involves an "inner-sphere" mechanism:
Catalyst Activation: The pre-catalyst reacts with hydrogen gas (H₂) to form a chiral metal-hydride species.
Substrate Coordination: The ketone (5-fluoro-indan-1-one) coordinates to the chiral metal center. The specific geometry of the chiral ligand creates a sterically defined pocket.
Stereoselective Hydride Transfer: The coordinated ketone undergoes migratory insertion, where a hydride ligand from the metal is transferred to the carbonyl carbon. Simultaneously, a proton from an amine ligand on the catalyst is transferred to the carbonyl oxygen. The facial selectivity of this transfer is dictated by the steric and electronic properties of the chiral ligand, which favors the approach of the ketone from one specific face, leading to the formation of one enantiomer of the alcohol in excess. nih.gov The (R)- or (S)-configuration of the final product is determined by the specific enantiomer of the chiral ligand used.
Chiral Resolution: Alternatively, a racemic mixture of 5-fluoro-indan-1-carboxylic acid can be synthesized and then the enantiomers separated. The most common mechanism for this is through the formation of diastereomeric salts. wikipedia.org
A racemic mixture of the carboxylic acid is treated with a single enantiomer of a chiral base (a resolving agent), such as (R)-1-phenylethylamine or an alkaloid like brucine.
This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid•(R)-base] and [(S)-acid•(R)-base].
Diastereomers have different physical properties, including solubility. Through careful selection of the resolving agent and solvent, one of the diastereomeric salts will preferentially crystallize from the solution.
The crystallized salt is then separated by filtration, and the chiral acid is regenerated by treatment with a strong acid to remove the chiral base. wikipedia.org
Mechanistic Insights into Intramolecular Cyclization Reactions for Indanone Formation
The intramolecular cyclization to form the indanone ring is a cornerstone of this synthesis. As detailed in Section 3.1, the Friedel-Crafts acylation is the predominant reaction. The mechanism is a classic example of electrophilic aromatic substitution, driven by the formation of a stable five-membered ring fused to the aromatic system. nih.govmasterorganicchemistry.com
The key intermediate is the acylium ion, which is planar and highly electrophilic. The regioselectivity of the cyclization of 3-(4-fluorophenyl)propanoic acid is governed by the electronic effects of the substituents on the aromatic ring. The alkyl chain is an activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-director. The cyclization occurs at the position activated by the alkyl chain and not sterically hindered, which is ortho to the chain and para to the fluorine, thus unambiguously leading to the 5-fluoro substitution pattern on the indanone ring.
Alternative cyclization strategies, such as the Nazarov cyclization, are also used for indanone synthesis but are less common for this specific substitution pattern. nih.gov The Friedel-Crafts pathway remains the most direct and mechanistically understood route.
Role of Catalysts and Reagents in Guiding Reaction Pathways
The choice of catalysts and reagents is paramount in directing the reaction towards the desired product, influencing yield, purity, and stereochemistry.
| Reaction Step | Catalyst/Reagent | Role and Mechanistic Function |
| Indanone Formation (Friedel-Crafts Cyclization) | Polyphosphoric Acid (PPA) | Acts as both a strong Brønsted acid and a dehydrating agent. It protonates the carboxylic acid, facilitating the loss of water to form the electrophilic acylium ion. masterorganicchemistry.com |
| Aluminum Chloride (AlCl₃) | A strong Lewis acid that coordinates to the carbonyl oxygen of the corresponding acid chloride, promoting the departure of the chloride ion to generate the acylium ion. A stoichiometric amount is often needed as it complexes with the product ketone. nih.govwikipedia.org | |
| Methanesulfonic Acid (MSA) | A strong, non-oxidizing Brønsted acid that serves as a less viscous alternative to PPA for promoting acylium ion formation. masterorganicchemistry.com | |
| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP] | A pre-catalyst that, upon activation with H₂, forms a chiral ruthenium hydride complex. The C₂-symmetric BINAP ligand creates a chiral environment that directs the stereoselective transfer of hydride to one face of the ketone. nih.govwikipedia.org |
| Chiral Diamine Ligands (e.g., DPEN) | Often used in conjunction with Ru-arene or Ru-diphosphine complexes. The NH₂ groups participate in the hydrogen transfer mechanism, acting as a proton source in the concerted transfer step. nih.gov | |
| Chiral Resolution | (R)-1-Phenylethylamine, Brucine, Cinchona Alkaloids | Chiral bases that react with the racemic carboxylic acid to form diastereomeric salts. The specific steric and electronic interactions within the crystal lattice of one diastereomer lead to lower solubility, allowing for separation by crystallization. wikipedia.org |
Computational and Theoretical Investigations of R 5 Fluoro Indan 1 Carboxylic Acid and Its Fluorinated Analogs
Application of Quantum Chemical Methods (DFT, ab initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational to the theoretical study of molecular systems. DFT has become a popular choice due to its favorable balance of computational cost and accuracy, making it suitable for calculating the electronic structure, geometry, and energy of molecules the size of indan (B1671822) derivatives. bamu.ac.in Ab initio methods, while often more computationally intensive, can provide benchmark results for greater accuracy. scilit.comresearchgate.net These calculations are used to map out the fundamental properties of (R)-5-fluoro-indan-1-carboxylic acid.
The non-planar nature of the five-membered ring in the indan scaffold means that the carboxylic acid group at the C1 position can adopt different spatial orientations. A comprehensive conformational analysis is essential to identify the most stable structures and understand the molecule's flexibility.
Computational studies on the closely related molecule, 1-indanol, reveal a complex potential energy surface with multiple stable conformers. researchgate.net The primary distinction between these conformers is the orientation of the substituent on the five-membered ring, which can be described as pseudo-axial or pseudo-equatorial. researchgate.net By analogy, this compound is expected to exhibit a similar conformational landscape. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can be employed to locate all energy minima (stable conformers) and the transition states that connect them. researchgate.net
The energetic profiling involves calculating the relative energies of these conformers. For the indanol analog, the pseudo-equatorial conformer was found to be the global minimum, with the lowest-energy pseudo-axial conformer being slightly higher in energy. researchgate.net A similar profile is anticipated for this compound, where the steric interactions of the carboxylic acid group with the rest of the indan frame would dictate the relative stabilities. The results of such an analysis are typically presented in a table of relative energies.
Table 1: Illustrative Energetic Profile of this compound Conformers This table presents hypothetical data based on analogous systems to illustrate the expected results from a DFT conformational analysis.
| Conformer ID | Substituent Orientation | Dihedral Angle (C2-C1-C(O)-O) | Relative Energy (kJ/mol) |
|---|---|---|---|
| Conf-1 (Global Minimum) | Pseudo-Equatorial | ~150° | 0.00 |
| Conf-2 | Pseudo-Axial | ~-80° | 4.5 |
| Conf-3 | Pseudo-Equatorial | ~-30° | 8.2 |
| Conf-4 | Pseudo-Axial | ~25° | 11.0 |
Quantum chemical methods are crucial for elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction. For this compound, an important theoretical investigation would be the analysis of the transition state for epimerization at the chiral C1 center.
This process would involve the temporary removal of the acidic proton, formation of a planar carbanion intermediate at C1, followed by reprotonation from either face, leading to the (R) or (S) enantiomer. DFT calculations can be used to model this pathway, locate the structure of the transition state, and calculate the associated activation energy. scilit.com Methods like Climbing Image Nudged Elastic Band (CI-NEB) are particularly effective for finding the minimum energy path between a reactant and a product, providing detailed insight into the reaction coordinate. nih.gov Such analyses are vital for understanding the stereochemical stability of the compound under various conditions.
Molecular Modeling and Simulation
While quantum chemical methods provide detailed information about static structures, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), explore the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound, either in a solvent like water or interacting with a biological macromolecule, could reveal important information about its conformational flexibility, solvation properties, and binding modes. researchgate.net
In a typical MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, where the forces are derived from a pre-defined force field. The simulation would show how the molecule samples different conformations, how the fluorine and carboxylic acid groups interact with solvent molecules through hydrogen bonds or other non-covalent interactions, and the stability of these interactions over time. researchgate.netresearchgate.net
Theoretical Prediction of Enantioselectivity and Diastereoselectivity
Computational methods are increasingly used to predict the outcome of stereoselective reactions. For instance, in an enzymatic kinetic resolution designed to separate a racemic mixture of 5-fluoro-indan-1-carboxylic acid, molecular modeling can be used to predict which enantiomer will react faster. mdpi.comresearchgate.net
This is achieved by docking both the (R) and (S) enantiomers into the active site of the enzyme. By calculating the binding energies and, more importantly, the energies of the transition states for the enzymatic reaction for each enantiomer, one can predict the enantioselectivity. mdpi.com The enantiomer that proceeds through a lower energy transition state will react more quickly, leading to its selective conversion and the resolution of the racemate. These theoretical predictions can significantly accelerate the development of efficient biocatalytic processes.
Electronic Structure Analysis and Fluorine's Influence on Reactivity
The introduction of a fluorine atom into an organic molecule can dramatically alter its physical and chemical properties. nih.gov Electronic structure analysis using quantum chemical methods can quantify these effects for this compound. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed at the 5-position of the indan ring, this effect is transmitted through the aromatic system.
This influence can be visualized using a calculated Molecular Electrostatic Potential (MEP) map, which would show a region of more positive potential on the aromatic ring and a significant increase in the acidity of the carboxylic acid proton. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, confirming the polarization of C-F and O-H bonds.
The fluorine atom can also influence non-covalent interactions. While typically a poor hydrogen bond acceptor, fluorine can participate in C-H···F interactions that contribute to conformational stability. nih.gov Furthermore, fluorination can alter the molecule's lipophilicity and its ability to engage in π-stacking interactions, all of which are critical for its behavior in biological systems.
Table 2: Illustrative Comparison of Calculated Properties for Indan-1-carboxylic acid and its 5-fluoro Analog This table presents hypothetical data to illustrate the predicted electronic influence of the fluorine substituent.
| Property | Indan-1-carboxylic acid | 5-fluoro-indan-1-carboxylic acid |
|---|---|---|
| Calculated pKa | 4.5 | 4.2 |
| Mulliken Charge on Carboxyl H | +0.45 | +0.48 |
| Calculated Dipole Moment (Debye) | 1.8 D | 2.9 D |
Structure Activity Relationship Sar Principles and Methodologies in the Context of Indan Carboxylic Acid Derivatives
Methodologies for Investigating Structural Determinants of Molecular Function
Several advanced methodologies are employed to determine the relationship between the structure of indan (B1671822) carboxylic acid derivatives and their molecular function. These techniques provide a detailed understanding at the atomic and molecular levels.
Computational Modeling and Simulation : In-silico methods are crucial for predicting how these molecules will behave. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate chemical structures with biological activity. nih.govresearchgate.net For instance, computational studies on similar inhibitors have been used to understand binding preferences for specific enzymes. nih.gov Molecular dynamics simulations further allow researchers to observe the stability of a ligand within a binding site and analyze crucial molecular interactions over time. researchgate.net
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for SAR studies, often referred to as "SAR by NMR". numberanalytics.comslideshare.net It can identify small molecular fragments that bind to a target protein and guide the optimization of these fragments into more potent compounds. numberanalytics.comslideshare.net NMR provides detailed information about the binding mode and the interactions between a compound and its target. numberanalytics.com
Synthesis and Biological Evaluation : A cornerstone of SAR is the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are systematically changed. longdom.orgnih.gov These analogs are then subjected to biological assays to measure their activity. rsc.orgfrontiersin.org This systematic approach allows for a direct comparison of how different functional groups, substituents, or stereoisomers influence the molecule's biological effect. acs.org For example, various halo- and methoxyindan-1-carboxylic acids have been synthesized to evaluate the impact of different substitutions. researchgate.net
Systematic Impact of Fluoro Substitution on Structural and Electronic Properties
The substitution of a hydrogen atom with a fluorine atom at the 5-position of the indan ring introduces significant changes to the molecule's physicochemical properties.
Electronic Effects : Fluorine is the most electronegative element, which gives it a strong electron-withdrawing inductive effect. nih.govnih.gov This alters the electron distribution across the aromatic ring, which can impact the acidity (pKa) of the nearby carboxylic acid group. acs.orgnih.govnih.gov Specifically, fluorine substitution tends to make protic groups more acidic. nih.gov This change in ionization can affect how the molecule interacts with its biological target and its pharmacokinetic properties.
Metabolic Stability : The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond. tandfonline.com This increased bond strength often makes the molecule more resistant to metabolic breakdown by enzymes in the body, a process known as metabolic oxidation. nih.govtandfonline.comresearchgate.net Blocking sites of metabolic attack can improve a compound's bioavailability and duration of action. tandfonline.com
Lipophilicity and Binding : The addition of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. nih.govresearchgate.netchapman.edu Fluorine can also participate in unique interactions with biological targets, including hydrogen bonding, which may increase the binding affinity of the compound to its target protein. tandfonline.comresearchgate.net
Role of Stereochemistry in Defining Molecular Recognition and Reactivity Profiles
Stereochemistry—the three-dimensional arrangement of atoms—is critical for the biological activity of chiral molecules like (R)-5-fluoro-indan-1-carboxylic acid. The "(R)" designation specifies the absolute configuration at the chiral center (carbon 1 of the indan ring).
Biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers (non-superimposable mirror images). This stereoselectivity means that one enantiomer often fits much better into the binding site than the other, leading to a significant difference in biological activity. The specific spatial orientation of the carboxylic acid group and the fluoro-substituted ring in the (R)-enantiomer is crucial for establishing the precise intermolecular interactions required for molecular recognition and binding. The synthesis of enantiomerically pure compounds is therefore essential to ensure that the biological activity is derived solely from the desired isomer. researchgate.net
Comparative Structural Analysis Across Diverse Indan Carboxylic Acid Derivatives
Analyzing this compound in the context of its structural relatives helps to isolate the contributions of its key features: the (R)-stereochemistry and the 5-fluoro substituent. A comparative analysis highlights how subtle structural changes can lead to different properties.
For example, comparing the fluorinated compound to its non-fluorinated parent reveals the specific effects of the fluorine atom on electronics and metabolic stability. Similarly, a comparison with its (S)-enantiomer would demonstrate the importance of the 3D spatial arrangement for biological recognition. Examining isomers with fluorine at different positions on the ring would show how the location of the substituent impacts its properties. This type of comparative study is fundamental to SAR and guides the rational design of new molecules with optimized characteristics. researchgate.netaijr.org
Table 1: Comparative Structural Features of Indan Carboxylic Acid Derivatives
| Compound Name | Stereochemistry | Key Structural Feature | Primary Property Difference |
| This compound | (R) | Fluorine at position 5 | Altered electronics, metabolic stability, and lipophilicity due to fluorine. |
| (R)-indan-1-carboxylic acid | (R) | No substitution | Baseline compound without electronic modification from fluorine. |
| (S)-5-fluoro-indan-1-carboxylic acid | (S) | Fluorine at position 5 | Different 3D spatial arrangement, leading to potentially different biological target interactions. |
| (R)-6-fluoro-indan-1-carboxylic acid | (R) | Fluorine at position 6 | Positional isomer; electronic influence of fluorine on the ring and carboxylic acid differs. |
Advanced Applications of R 5 Fluoro Indan 1 Carboxylic Acid in Contemporary Chemical Synthesis
Utilization as a Chiral Building Block in Multistep Organic Synthesis
The enantiomerically pure nature of (R)-5-fluoro-indan-1-carboxylic acid makes it an exemplary chiral building block. In multistep organic synthesis, chiral building blocks are pre-existing chiral molecules that are incorporated into a larger structure, transferring their stereochemical information to the final product. This strategy, often referred to as chiral pool synthesis, is an efficient method for producing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity.
The indane framework provides a conformationally restricted scaffold that is desirable in drug design for optimizing interactions with biological targets. The synthesis of various indan (B1671822) derivatives with potential anti-inflammatory and analgesic properties has been a subject of significant research. For instance, the related compound 6-chloro-5-cyclohexylindan-1-carboxylic acid, known as Clidanac, is a potent anti-inflammatory agent. researchgate.net The defined stereochemistry at the C-1 position of this compound is preserved throughout synthetic sequences, allowing for the construction of complex target molecules with a specific and predictable three-dimensional arrangement. Synthetic chemists can leverage the carboxylic acid functional group for a variety of transformations, such as amide bond formation, esterification, or reduction, to elaborate the molecule into more complex structures without disturbing the chiral center.
Role as a Key Intermediate for the Construction of Complex Fluorinated Molecular Scaffolds
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Fluorine substitution can enhance metabolic stability, improve binding affinity, and increase lipophilicity, making it a highly valuable tool in medicinal chemistry. This compound serves as a key intermediate for building complex molecular scaffolds that benefit from these properties.
Starting with this compound, chemists have access to a rigid bicyclic system containing a strategically placed fluorine atom on the aromatic ring. This fluorinated indane core can be further functionalized to create libraries of compounds for drug discovery programs. The synthesis of novel quinolone derivatives, a class of potent antibacterial agents, often involves the use of fluorinated carboxylic acids. researchgate.netnih.gov The 5-fluoro-indan structure can be seen as a bioisostere of other aromatic systems, and its use allows for fine-tuning the electronic and steric properties of a lead compound to optimize its pharmacological profile.
| Target Scaffold Class | Synthetic Utility of this compound | Potential Therapeutic Area |
| Indane-based Bioactives | Provides a rigid, chiral, and fluorinated core structure. | Anti-inflammatory, Analgesic researchgate.net |
| Quinolone Analogues | Serves as a precursor for building the quinolone core with fluorine substitution. nih.gov | Antibacterial |
| Novel Heterocycles | The indane ring can be modified or used as a scaffold for constructing new heterocyclic systems. | Various (e.g., Oncology, Neuroscience) |
Development of this compound Derivatives as Research Probes
The unique properties of fluorine make this compound and its derivatives excellent candidates for the development of specialized research probes. In particular, the stable isotope fluorine-19 (¹⁹F) is NMR-active, allowing for its use in magnetic resonance spectroscopy studies. More significantly, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with a convenient half-life of 109.8 minutes, making it ideal for Positron Emission Tomography (PET) imaging.
PET is a powerful non-invasive imaging technique used in clinical oncology and biomedical research to visualize and quantify biological processes. nih.gov Researchers have developed numerous ¹⁸F-labeled tracers for PET imaging, many of which are derived from amino acids and carboxylic acids. For example, fluorinated cyclic amino acid derivatives have been synthesized and evaluated as PET imaging agents for detecting tumors. nih.govnih.gov Following a similar strategy, this compound can be radiolabeled with ¹⁸F. The resulting tracer, (¹⁸F)-5-fluoro-indan-1-carboxylic acid, or its derivatives, could be used to study specific biological pathways or to image diseases where the uptake of such molecules is altered. The development of such probes is crucial for understanding disease mechanisms and for the diagnosis and monitoring of treatment responses.
| Probe Type | Isotope Used | Application | Key Advantage |
| PET Imaging Agent | ¹⁸F | In vivo visualization of biological processes, tumor imaging. nih.govnih.gov | High sensitivity and quantitative nature of PET. |
| NMR Probe | ¹⁹F | In vitro and in vivo metabolic studies, binding assays. | Non-invasive monitoring without ionizing radiation. |
Contribution to the Synthesis of Other Enantiomerically Pure Compounds
Beyond its role as a structural component, this compound can be employed as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.
The general principle involves attaching the chiral carboxylic acid to a prochiral substrate. The steric and electronic properties of the rigid indane framework then direct the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. For example, the iron acyl complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)], a well-known chiral auxiliary, is used to direct alkylations with a high degree of stereocontrol. iupac.org Similarly, chiral N,N'-dioxide ligands, synthesized from readily available amino acids, are effective in a variety of asymmetric catalytic reactions. rsc.org While specific examples utilizing this compound as an auxiliary are not prevalent in the literature, its structural features are well-suited for this purpose. The carboxylic acid can be converted to an amide or ester, and the resulting derivative can be used to influence the stereochemistry of reactions such as enolate alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions, thereby enabling the synthesis of other valuable enantiomerically pure compounds.
Advanced Analytical and Spectroscopic Characterization of Chiral Fluorinated Indan Carboxylic Acids
Chiral Chromatographic Techniques for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) is critical for characterizing chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying the enantiomers of 5-fluoro-indan-1-carboxylic acid. uma.es This technique relies on a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to different retention times and allowing for their separation.
For acidic compounds like (R)-5-fluoro-indan-1-carboxylic acid, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T) or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. sigmaaldrich.comnih.gov The separation mechanism can involve a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.commerckmillipore.com
A typical method development strategy involves screening different CSPs with various mobile phase compositions. merckmillipore.com For this compound, a polar ionic mode or reversed-phase mode would be suitable. The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer containing an acidic or basic modifier to control the ionization state of the carboxylic acid. researchgate.net Detection is commonly achieved using a UV detector. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol with Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of R- and S-enantiomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-fluoro-indan-1-carboxylic acid and investigating its stereochemistry.
Application of Chiral Derivatizing Agents in NMR
To determine enantiomeric purity by NMR, chiral derivatizing agents (CDAs) are employed. researchgate.net A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the target compound to form a pair of diastereomers. researchgate.net Since diastereomers have distinct physical properties, their NMR spectra will differ, showing separate signals for each diastereomer.
For a carboxylic acid like this compound, a chiral alcohol or amine can be used as a CDA. The resulting diastereomeric esters or amides will exhibit different chemical shifts, particularly for protons near the chiral center. The integration of these distinct signals allows for the quantification of the enantiomeric ratio. Interestingly, fluorinated compounds such as 1-fluoroindan-1-carboxylic acid (FICA) have themselves been developed as effective CDAs for determining the absolute configuration of chiral alcohols using both ¹H and ¹⁹F NMR. jst.go.jp
Multi-Nuclear NMR Studies (¹H, ¹³C, ¹⁹F)
Multi-nuclear NMR studies provide comprehensive structural information.
¹H NMR: The proton NMR spectrum confirms the presence of the indan (B1671822) skeleton. It shows distinct signals for the aromatic protons, which are split due to coupling with each other and with the fluorine atom. The aliphatic protons on the five-membered ring also show characteristic chemical shifts and coupling patterns that help define the structure.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon: the carboxylic carbon appears downfield (~170-180 ppm), aromatic carbons are in the ~110-160 ppm range, and aliphatic carbons are upfield (~20-50 ppm). oregonstate.edu The carbon atoms bonded to or near the fluorine atom will show C-F coupling.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For 5-fluoro-indan-1-carboxylic acid, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The precise chemical shift provides information about the electronic environment of the fluorine atom on the aromatic ring. nih.gov This technique is also highly sensitive to changes in the molecular environment, making it useful in studies involving chiral derivatizing agents. jst.go.jp
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 |
| ¹H | Aliphatic (-CH-, -CH₂) | 2.0 - 4.0 |
| ¹³C | Carboxylic Acid (-COOH) | 170 - 185 |
| ¹³C | Aromatic (C-F) | ~160 (with large ¹JCF coupling) |
| ¹³C | Aromatic (Ar-C) | 110 - 150 |
| ¹³C | Aliphatic (-CH-, -CH₂) | 25 - 55 |
| ¹⁹F | Aromatic (Ar-F) | -110 to -125 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.com This technique requires growing a high-quality single crystal of the enantiomerically pure compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule and the crystal lattice. researchgate.net
For light-atom molecules like this compound, the determination of absolute configuration relies on the anomalous dispersion effect. researchgate.neted.ac.uk The successful assignment of the correct enantiomer is often validated by the Flack parameter, which should be close to zero for the correct absolute structure. researchgate.net While no specific crystal structure for this compound is publicly available, data for a related compound, 5-fluoro-1H-indole-3-carboxylic acid, has been reported, demonstrating the feasibility of crystallographic analysis for such structures. nih.gov The analysis would provide unequivocal proof of the (R) configuration and detailed information on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. nih.gov
| Parameter | Information Provided |
|---|---|
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Detailed molecular geometry |
| Flack Parameter | Indicator of the absolute configuration |
Other Spectroscopic Methods for Structural Analysis
Other spectroscopic techniques complement the data from NMR and X-ray crystallography to provide a full structural characterization.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 5-fluoro-indan-1-carboxylic acid, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O (carbonyl) stretch (typically 1700-1725 cm⁻¹). libretexts.orgpressbooks.pub Other bands corresponding to C-H, C-C, and C-F vibrations would also be present.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern can offer additional structural clues, as the molecule breaks apart in a predictable manner upon ionization.
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| Aryl-Fluoride | C-F stretch | 1100 - 1250 | Strong |
Q & A
Basic: How can researchers optimize the synthesis of (R)-5-fluoro-indan-1-carboxylic acid to minimize racemization during chiral center formation?
Methodological Answer:
Racemization during synthesis can be mitigated using enantioselective catalysts (e.g., chiral palladium complexes) and low-temperature conditions. Protecting the carboxylic acid group with tert-butyl esters prior to fluorination reduces side reactions. Post-synthesis, monitor enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .
Basic: What analytical techniques are recommended for confirming the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with a hexane/isopropanol mobile phase (95:5 v/v) at 1.0 mL/min; compare retention times with the (S)-enantiomer.
- NMR with Chiral Shift Reagents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce distinct chemical shifts for each enantiomer .
Basic: How can researchers address solubility challenges of this compound in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-20 to enhance dispersibility.
- Salt Formation : React with sodium bicarbonate to form the sodium salt, improving aqueous solubility. Validate stability via UV-Vis spectroscopy at 254 nm over 24 hours .
Advanced: How should researchers assess the chemical stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient).
- Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds .
Advanced: How can contradictory biological activity data for this compound across studies be resolved?
Methodological Answer:
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to harmonize datasets, controlling for variables like cell line heterogeneity or assay incubation times.
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CellTiter-Glo® for viability assays) and include positive/negative controls .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase-2) in GROMACS with CHARMM36 force field .
Advanced: What in vitro models are appropriate for preliminary toxicological screening of this compound?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells with ATP-based viability assays and CYP450 inhibition profiling.
- Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) with metabolic activation (S9 fraction). Reference OECD Guidelines 471 and 473 .
Advanced: How can X-ray crystallography be utilized to resolve the solid-state structure of this compound?
Methodological Answer:
- Crystal Growth : Use vapor diffusion with acetonitrile/water (7:3 v/v) at 4°C.
- Data Collection : Perform at synchrotron facilities (λ = 0.9 Å) and refine structures via SHELXL. Deposit CIF files in the Cambridge Structural Database .
Advanced: What strategies are effective for identifying metabolites of this compound in hepatic microsomal assays?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer with ESI+ mode. Fragment ions at m/z 179 (parent ion) and 123 (decarboxylation product).
- Isotopic Labeling : Synthesize a deuterated analog to trace metabolic pathways via isotopic patterns .
Advanced: How can researchers ensure compliance with ethical guidelines when sharing data on this compound?
Methodological Answer:
- De-identification : Remove batch-specific identifiers and aggregate data before deposition in repositories like Zenodo.
- Consent Protocols : Include clauses in IRB approvals for secondary data use. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
